
Ethyl 2-chloro-5-cyano-4-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-chloro-5-cyano-4-iodobenzoate is a chemical compound with the molecular formula C10H7ClINO2. It is a derivative of benzoic acid, characterized by the presence of chloro, cyano, and iodo substituents on the benzene ring. This compound is primarily used in research and development due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-5-cyano-4-iodobenzoate typically involves the esterification of 2-chloro-5-cyano-4-iodobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available starting materials. The process includes halogenation, nitration, and esterification steps, followed by purification through recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-chloro-5-cyano-4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products
Substitution: Formation of substituted benzoates.
Reduction: Formation of 2-chloro-5-amino-4-iodobenzoate.
Hydrolysis: Formation of 2-chloro-5-cyano-4-iodobenzoic acid.
Applications De Recherche Scientifique
Ethyl 2-chloro-5-cyano-4-iodobenzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals due to its unique substituents.
Industry: As a precursor in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of Ethyl 2-chloro-5-cyano-4-iodobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro, cyano, and iodo groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the enzyme structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-chloro-5-cyano-4-bromobenzoate
- Ethyl 2-chloro-5-cyano-4-fluorobenzoate
- Ethyl 2-chloro-5-cyano-4-methylbenzoate
Uniqueness
Ethyl 2-chloro-5-cyano-4-iodobenzoate is unique due to the presence of the iodo group, which imparts distinct reactivity and binding properties compared to its bromo, fluoro, and methyl analogs. The iodo group is larger and more polarizable, which can enhance interactions with biological targets and influence the compound’s overall reactivity.
Propriétés
Formule moléculaire |
C10H7ClINO2 |
|---|---|
Poids moléculaire |
335.52 g/mol |
Nom IUPAC |
ethyl 2-chloro-5-cyano-4-iodobenzoate |
InChI |
InChI=1S/C10H7ClINO2/c1-2-15-10(14)7-3-6(5-13)9(12)4-8(7)11/h3-4H,2H2,1H3 |
Clé InChI |
PYXVDBUHYUIVDE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C(C(=C1)C#N)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(4-Chlorophenyl)hydrazin-1-ylidene]pentane-2,4-dione](/img/structure/B13047035.png)
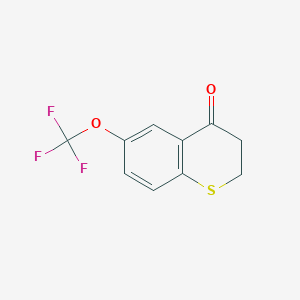
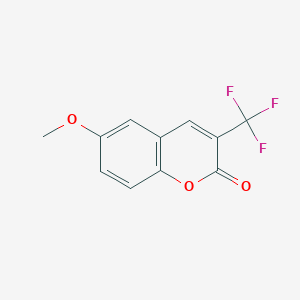

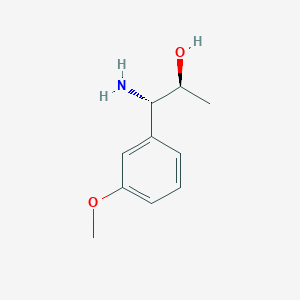
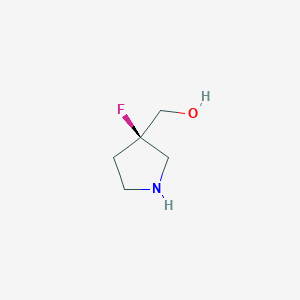
![methyl 3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B13047065.png)


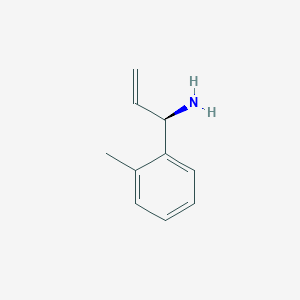

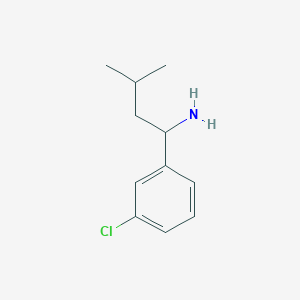
![(1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13047086.png)
